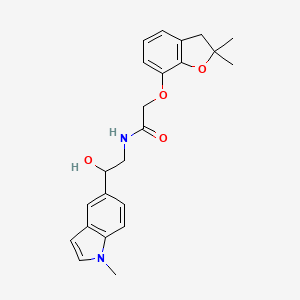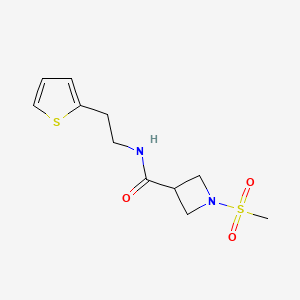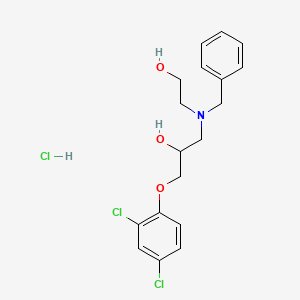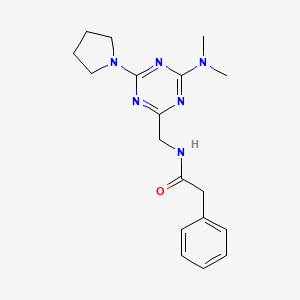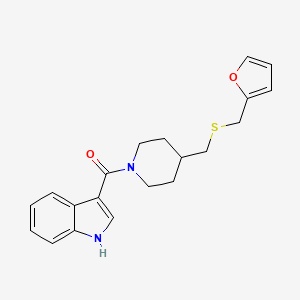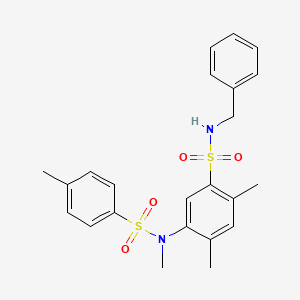![molecular formula C20H16N2O3S B2703408 Benzofuran-2-yl(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone CAS No. 1396874-27-3](/img/structure/B2703408.png)
Benzofuran-2-yl(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzofuran is a heterocyclic compound that consists of a fused benzene and furan ring. It is a key structure in many pharmaceuticals and organic compounds . Benzofuran derivatives have a wide range of biological and pharmacological applications . They are found in natural products and synthetic compounds .
Molecular Structure Analysis
The molecular structure of benzofuran derivatives can be confirmed using techniques like IR spectroscopy, NMR spectroscopy, and mass spectrometry .Physical and Chemical Properties Analysis
The physical and chemical properties of benzofuran derivatives can be determined using techniques like IR spectroscopy and NMR spectroscopy .Applications De Recherche Scientifique
Antimicrobial and Cytotoxicity Applications
One study focused on the synthesis and evaluation of novel substituted benzofuran derivatives for their antimicrobial activity and cytotoxicity. These compounds demonstrated potent antimicrobial potential against a range of Gram-positive, Gram-negative bacteria, and fungal strains. Additionally, certain compounds exhibited non-toxic nature when screened for cytotoxicity against cancer cell lines, indicating their potential for safe antimicrobial applications (Shankar et al., 2018).
Antitumor Agents
Another significant application is in the field of antitumor research. A series of dihydrobenzofuran lignans and related compounds were synthesized and evaluated for their anticancer activity. Some of these compounds showed promising activity against leukemia and breast cancer cell lines by inhibiting tubulin polymerization, suggesting their potential as antitumor agents (Pieters et al., 1999).
Anticholinesterase Activity
Benzofuran derivatives have also been explored for their anticholinesterase activity. Novel carbamates based on the molecular skeletons of furobenzofuran showed potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with specific compounds exhibiting remarkable selectivity. This indicates their potential use in treating neurodegenerative disorders (Luo et al., 2005).
Synthetic Methodologies
Furthermore, research has been conducted on the synthesis methodologies of benzofuran derivatives. For instance, a facile synthesis of novel benzofuran-2-yl(9-methyl-9H-carbazol-3-yl)methanones has been described, showcasing the utility of ultrasound-assisted reactions for creating benzofuran derivatives with potential biological activities (Zhang et al., 2012).
Mécanisme D'action
Target of Action
Compounds with similar structures, such as thiazole derivatives, have been found to have diverse biological activities . They can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It is known that thiazole derivatives can interfere with various biochemical processes, leading to their diverse biological activities .
Biochemical Pathways
Thiazole derivatives have been found to interfere with various biochemical pathways, leading to their diverse biological activities .
Result of Action
Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
The biochemical properties of Benzofuran-2-yl(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone are largely determined by its structural components. The thiazole ring, for instance, has been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The benzofuran moiety, on the other hand, has been linked to antimicrobial, analgesic, antitumor, antihyperglycemic, antiparasitic, and kinase inhibiting activities .
Cellular Effects
Compounds with similar structures have been shown to exhibit cytotoxic activity against various human tumor cell lines .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propriétés
IUPAC Name |
1-benzofuran-2-yl-[3-[(4-methyl-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3S/c1-12-5-4-8-17-18(12)21-20(26-17)24-14-10-22(11-14)19(23)16-9-13-6-2-3-7-15(13)25-16/h2-9,14H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBYKQZLSMOUJTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)OC3CN(C3)C(=O)C4=CC5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-5-(methylsulfanyl)-1,3,4-oxadiazole](/img/structure/B2703325.png)


![2-{(E)-[(4-chlorophenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2703333.png)
![1-(Benzylamino)-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2703334.png)
![2-[(4-Methoxybenzyl)amino]pyridine-3-sulfonamide](/img/structure/B2703335.png)
![N-(2,6-dimethylphenyl)-2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2703336.png)
